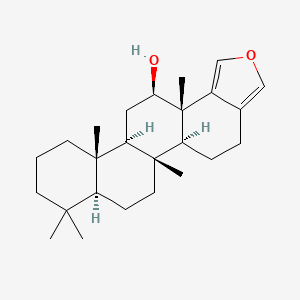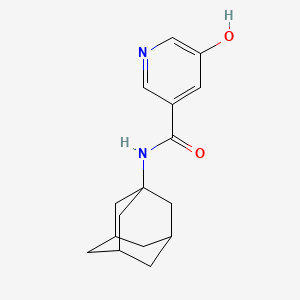
Flavodic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavodic acid is a member of flavones.
Applications De Recherche Scientifique
Flavonoid Metabolism in Plants : Flavonoid biosynthesis is a key area in the study of plant secondary metabolism. Diverse plant systems have been utilized to understand flavonoid metabolism, contributing significantly to our knowledge in this field (Winkel-Shirley, 2001).
Antibacterial Properties : Flavonoids possess antibacterial properties, with studies showing moderate to relatively low biological activity against pathogenic bacteria. These compounds are generally more effective against Gram-negative bacteria (Adamczak, Ożarowski, & Karpiński, 2019).
Antimicrobial Activity : Flavonoids demonstrate antimicrobial properties, including antifungal, antiviral, and antibacterial activities. Investigations into their structure and antibacterial mechanisms have shown promising leads for developing novel antimicrobial agents (Cushnie & Lamb, 2005).
Effects on Rumen Fermentation and Animal Performance : In cattle, flavonoids can improve rumen fermentation and reduce the incidence of rumen acidosis, partially by increasing lactate-consuming microorganisms in the rumen (Balcells et al., 2012).
Pharmacological Potency : Flavonoids have high pharmacological potency and have been used historically in various human diseases. Their potential as therapeutic agents is significant, though they require further clinical experimentation (Havsteen, 1983).
In Vivo Imaging for Research : Flavonoids' potential as novel therapies for diseases can be studied using in vivo fluorescence imaging, providing insights into their therapeutic activities (Ferrara & Thompson, 2019).
Antioxidant Activity : Flavonoids act as antioxidants in plants and have shown potential in various biological activities, including antiallergenic, antiviral, anti-inflammatory, and vasodilating actions (Pietta, 2000).
Inflammatory and Heart Disease Prevention : The effects of plant flavonoids on mammalian cells imply potential applications in preventing inflammatory reactions and heart disease (Middleton, Kandaswami, & Theoharides, 2000).
Nutraceuticals and Diet : Flavonoids are important components in nutraceuticals and diets, such as the Mediterranean diet, due to their antioxidant properties and role in wellness (Marina, 2012).
Flavonoid Derivative Synthesis : Microorganisms can be used to produce novel flavanones and dihydroflavonols from aromatic acrylic acids, showing flavonoids' broad substrate specificity (Chemler, Yan, Leonard, & Koffas, 2007).
Propriétés
Numéro CAS |
37470-13-6 |
|---|---|
Formule moléculaire |
C19H14O8 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
2-[5-(carboxymethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C19H14O8/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) |
Clé InChI |
IGCSSLDDCHLXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |
Autres numéros CAS |
37470-13-6 |
Numéros CAS associés |
13358-62-8 (di-hydrochloride salt) |
Synonymes |
2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone 2-phenyl-gamma-benzopyrone-5,7-dioxyacetate flavodic acid flavodic acid sodium salt flavodic acid, disodium salt Intercyton Pericel |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



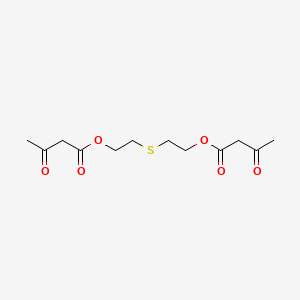

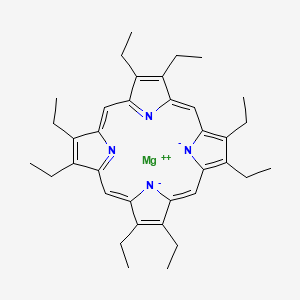
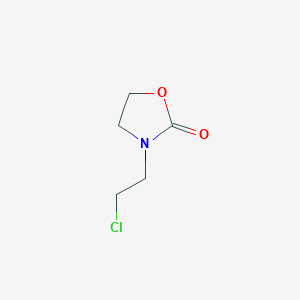


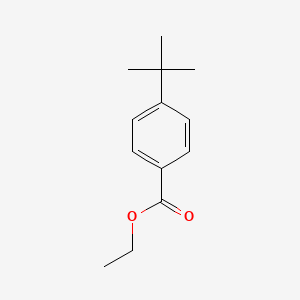

![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)

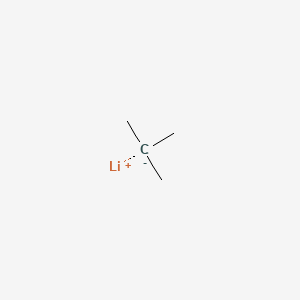
![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
